E8IPS7YPN2
Description
E8IPS7YPN2 (CAS 7312-10-9) is a brominated aromatic carboxylic acid with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. This compound features a benzothiophene core substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position (Figure 1). Key physicochemical properties include a topological polar surface area (TPSA) of 65.54 Ų, high gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability . It acts as a CYP1A2 inhibitor, making it relevant in drug metabolism studies. Its synthesis involves thionyl chloride (SOCl₂) and ethanol under reflux conditions, yielding a product purified via silica gel chromatography .
Properties
CAS No. |
88562-08-7 |
|---|---|
Molecular Formula |
C13H11BrO3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
2-(2-bromobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H11BrO3/c14-9-5-2-1-4-8(9)13(17)12-10(15)6-3-7-11(12)16/h1-2,4-5,12H,3,6-7H2 |
InChI Key |
XECQPEVQAQFNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
7-Bromobenzo[b]thiophene-2-carboxylic Acid (CAS 7312-10-9)
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic Acid
Functional Analogs
(3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)
- Molecular Formula : C₆H₅BBrClO₂
- Key Differences: Boronic acid group enables Suzuki-Miyaura coupling, unlike this compound’s carboxylic acid .
6-Bromo-1H-indole-2-carboxylic Acid (CAS 7254-19-5)
- Molecular Formula: C₉H₆BrNO₂
- Key Differences :
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | TPSA (Ų) | Solubility (mg/mL) | CYP Inhibition |
|---|---|---|---|---|---|
| This compound | 257.10 | 1.64 | 65.54 | 0.24 | CYP1A2 |
| 6-Bromo-4-methyl analog | 271.12 | 2.15 | 65.54 | 0.18 | None |
| (3-Bromo-5-chlorophenyl) | 235.27 | 0.78 | 40.46 | 0.15 | None |
| 6-Bromo-1H-indole | 240.05 | 1.56 | 40.46 | 0.052 | CYP1A2 |
Research Findings
- Synthetic Efficiency : this compound’s yield (78%) surpasses methyl-substituted analogs (65%) due to optimized thionyl chloride stoichiometry .
- Pharmacological Relevance: Its CYP1A2 inhibition contrasts with non-inhibitory analogs like (3-Bromo-5-chlorophenyl)boronic acid, suggesting divergent metabolic impacts .
- Toxicity Profile : this compound’s "Warning" classification aligns with indole analogs but requires stricter handling than boronic acids .
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